N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 651769-39-0
VCID: VC16790381
InChI: InChI=1S/C14H12N6O/c21-14(16-9-10-2-1-7-15-8-10)12-5-3-11(4-6-12)13-17-19-20-18-13/h1-8H,9H2,(H,16,21)(H,17,18,19,20)
SMILES:
Molecular Formula: C14H12N6O
Molecular Weight: 280.28 g/mol

N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide

CAS No.: 651769-39-0

Cat. No.: VC16790381

Molecular Formula: C14H12N6O

Molecular Weight: 280.28 g/mol

* For research use only. Not for human or veterinary use.

N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide - 651769-39-0

Specification

CAS No. 651769-39-0
Molecular Formula C14H12N6O
Molecular Weight 280.28 g/mol
IUPAC Name N-(pyridin-3-ylmethyl)-4-(2H-tetrazol-5-yl)benzamide
Standard InChI InChI=1S/C14H12N6O/c21-14(16-9-10-2-1-7-15-8-10)12-5-3-11(4-6-12)13-17-19-20-18-13/h1-8H,9H2,(H,16,21)(H,17,18,19,20)
Standard InChI Key MFMFXHODISGTAU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)C3=NNN=N3

Introduction

N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Despite the lack of specific information directly related to this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.

Synthesis and Preparation

The synthesis of N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide likely involves a multi-step process, starting with the preparation of the benzamide core, followed by the introduction of the pyridin-3-ylmethyl and 2H-tetrazol-5-yl groups. Common methods might include amide coupling reactions and nucleophilic substitution reactions.

Biological Activity and Potential Applications

While specific biological activity data for this compound is not available, similar compounds with tetrazole and pyridine rings have shown potential in various therapeutic areas, such as analgesia and enzyme inhibition . The presence of these heterocycles suggests that N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide could exhibit multitarget biological activity.

Potential Biological ActivityDescription
Analgesic ActivityPossible due to the presence of tetrazole and pyridine rings, which are known in analgesic compounds.
Enzyme InhibitionCould act as an inhibitor for certain enzymes, given the structural similarity to known inhibitors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator